molecular formula C14H14ClNO3 B14168471 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride CAS No. 925668-22-0

4-(2-Oxoazepane-1-carbonyl)benzoyl chloride

Cat. No.: B14168471
CAS No.: 925668-22-0
M. Wt: 279.72 g/mol
InChI Key: MAOUTRLYLJXKEH-UHFFFAOYSA-N
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Description

4-(2-Oxoazepane-1-carbonyl)benzoyl chloride is an organic compound with the molecular formula C14H14ClNO3. It is a derivative of benzoyl chloride, featuring an azepane ring with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-oxoazepane-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the acyl chloride group. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoazepane-1-carbonyl)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-Oxoazepane-1-carbonyl)benzoic acid.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: This reaction is usually conducted in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Various amides, esters, and thioesters.

    Hydrolysis: 4-(2-Oxoazepane-1-carbonyl)benzoic acid.

    Reduction: 4-(2-Hydroxyazepane-1-carbonyl)benzoyl chloride.

Scientific Research Applications

4-(2-Oxoazepane-1-carbonyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analogue with a similar acyl chloride group but without the azepane ring.

    4-Oxoazepane-1-carboxylic Acid: A precursor in the synthesis of 4-(2-Oxoazepane-1-carbonyl)benzoyl chloride.

    4-(2-Hydroxyazepane-1-carbonyl)benzoyl Chloride: A reduced form of the compound.

Uniqueness

This compound is unique due to the presence of both an azepane ring and an acyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

925668-22-0

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

4-(2-oxoazepane-1-carbonyl)benzoyl chloride

InChI

InChI=1S/C14H14ClNO3/c15-13(18)10-5-7-11(8-6-10)14(19)16-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2

InChI Key

MAOUTRLYLJXKEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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